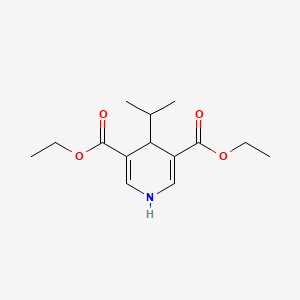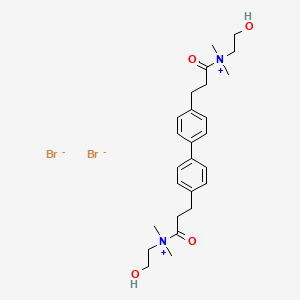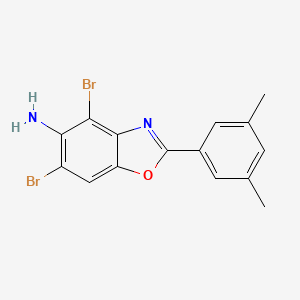
4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of bromine atoms at the 4th and 6th positions, a dimethylphenyl group at the 2nd position, and an amine group at the 5th position of the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine typically involves the following steps:
Bromination: The starting material, 2-(3,5-dimethylphenyl)-1,3-benzoxazole, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amination: The brominated intermediate is then treated with ammonia or an amine source under suitable conditions to introduce the amine group at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents and catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives.
Scientific Research Applications
4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The bromine atoms and the amine group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylphenyl)-1,3-benzoxazole: Lacks the bromine atoms and amine group.
4,6-Dibromo-1,3-benzoxazole: Lacks the dimethylphenyl group.
5-Amino-2-(3,5-dimethylphenyl)-1,3-benzoxazole: Lacks the bromine atoms.
Uniqueness
4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine is unique due to the combination of bromine atoms, a dimethylphenyl group, and an amine group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
874591-75-0 |
|---|---|
Molecular Formula |
C15H12Br2N2O |
Molecular Weight |
396.08 g/mol |
IUPAC Name |
4,6-dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C15H12Br2N2O/c1-7-3-8(2)5-9(4-7)15-19-14-11(20-15)6-10(16)13(18)12(14)17/h3-6H,18H2,1-2H3 |
InChI Key |
YRMCAEWIGPHCNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



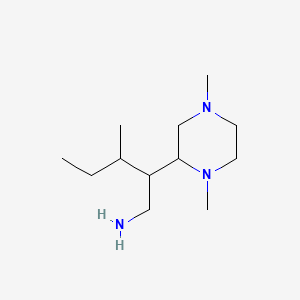
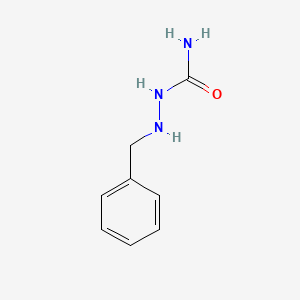
![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B13808222.png)
![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
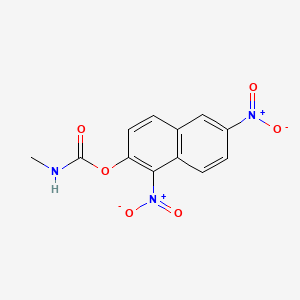
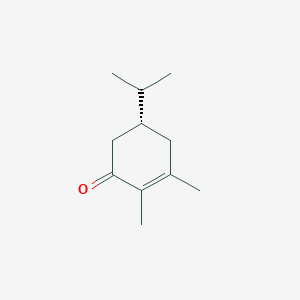
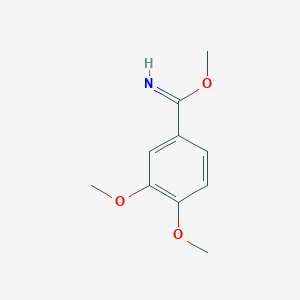
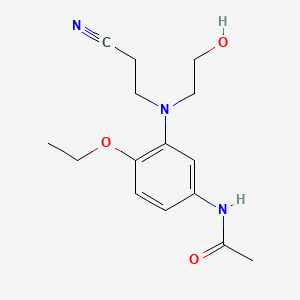
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)
